molecular formula C6H11NO3 B1277727 (Isobutylamino)(oxo)acetic acid CAS No. 75235-38-0

(Isobutylamino)(oxo)acetic acid

Cat. No. B1277727
CAS RN: 75235-38-0
M. Wt: 145.16 g/mol
InChI Key: KTICXCJIBMTSRP-UHFFFAOYSA-N
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Description

“(Isobutylamino)(oxo)acetic acid” is a chemical compound with the CAS Number: 75235-38-0. Its molecular weight is 145.16 and its molecular formula is C6H11NO3 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of “(Isobutylamino)(oxo)acetic acid” involves reaction conditions with potassium hydroxide in dichloromethane and water at 20 degrees Celsius for 0.25 hours .


Molecular Structure Analysis

The IUPAC name for this compound is (isobutylamino)(oxo)acetic acid. The InChI code for this compound is 1S/C6H11NO3/c1-4(2)3-7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) .


Physical And Chemical Properties Analysis

“(Isobutylamino)(oxo)acetic acid” is a solid at room temperature . It has a molecular weight of 145.16 and a molecular formula of C6H11NO3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research on the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, which can be considered as cyclic derivatives of 4-aminoisocrotonic acid (a related compound to (Isobutylamino)(oxo)acetic acid), was conducted. This research focused on compounds potentially active in learning and memory processes (Pinza & Pifferi, 1978).

Microbial and Biological Applications

  • A study on enhanced isobutanol production from acetate by engineered Escherichia coli showed the use of acetate (a simpler compound related to (Isobutylamino)(oxo)acetic acid) and metabolic engineering to optimize biochemical production, suggesting potential applications in similar compounds (Song et al., 2018).
  • Kinetic modeling of poly(beta-hydroxybutyrate) production by Paracoccus pantotrophus under dynamic substrate supply, including the use of acetic acid, provided insights into the behavior of microorganisms in various conditions, potentially applicable to compounds like (Isobutylamino)(oxo)acetic acid (van Aalst-van Leeuwen et al., 1997).

Analytical Techniques

  • Development of a method for quantitative determination of various short chain fatty acids, including isobutyric acid (closely related to (Isobutylamino)(oxo)acetic acid), in biological fluids was reported. This technique could be applicable for analyzing compounds like (Isobutylamino)(oxo)acetic acid (Whitehead et al., 1976).

Environmental and Industrial Applications

  • Research on the degradation of chemical substances using wet peroxide oxidation under mild conditions, including the decomposition of isobutyric acid, can offer insights into the degradation mechanisms of similar compounds (Okawa et al., 2005).
  • A study on the synthesis of acetic acid by catalytic oxidation of butenes explored the transformation of simpler molecules into more complex ones, providing a potential pathway for the synthesis or transformation of compounds like (Isobutylamino)(oxo)acetic acid (Yamashita et al., 1976).

Safety And Hazards

The safety data sheet (SDS) for “(Isobutylamino)(oxo)acetic acid” can be found online . It is recommended to use personal protective equipment and avoid dust formation .

properties

IUPAC Name

2-(2-methylpropylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(2)3-7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTICXCJIBMTSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428367
Record name (isobutylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isobutylamino)(oxo)acetic acid

CAS RN

75235-38-0
Record name Isobutyloxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075235380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (isobutylamino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYLOXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDS3NBL6YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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